molecular formula C16H12ClN5 B8602571 2-[(3-Benzyltriazol-4-yl)amino]-5-chlorobenzonitrile

2-[(3-Benzyltriazol-4-yl)amino]-5-chlorobenzonitrile

Cat. No.: B8602571
M. Wt: 309.75 g/mol
InChI Key: BFNPPBDSPBJFCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Benzyltriazol-4-yl)amino]-5-chlorobenzonitrile is a chemical compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of the benzotriazole moiety imparts unique physicochemical properties to the compound, making it a valuable tool in scientific research and industrial applications .

Properties

Molecular Formula

C16H12ClN5

Molecular Weight

309.75 g/mol

IUPAC Name

2-[(3-benzyltriazol-4-yl)amino]-5-chlorobenzonitrile

InChI

InChI=1S/C16H12ClN5/c17-14-6-7-15(13(8-14)9-18)20-16-10-19-21-22(16)11-12-4-2-1-3-5-12/h1-8,10,20H,11H2

InChI Key

BFNPPBDSPBJFCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=N2)NC3=C(C=C(C=C3)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Benzyltriazol-4-yl)amino]-5-chlorobenzonitrile typically involves the reaction of 5-chloro-2-nitrobenzonitrile with 3-benzyl-1H-1,2,3-triazole in the presence of a reducing agent. The reaction is carried out under controlled conditions, such as specific temperature and pressure, to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for efficient production while maintaining strict quality control standards .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Benzyltriazol-4-yl)amino]-5-chlorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

2-[(3-Benzyltriazol-4-yl)amino]-5-chlorobenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-Benzyltriazol-4-yl)amino]-5-chlorobenzonitrile involves its interaction with specific molecular targets. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. It can stabilize metal ions in catalytic cycles, enhance the binding affinity of ligands to proteins, and modulate the activity of enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Benzyltriazol-4-yl)amino]-5-chlorobenzonitrile is unique due to the presence of both the benzotriazole and benzonitrile moieties, which confer distinct chemical properties. This combination allows for versatile reactivity and a wide range of applications in various scientific fields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.